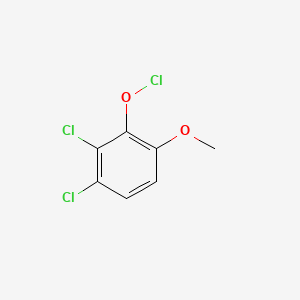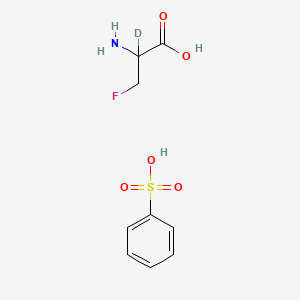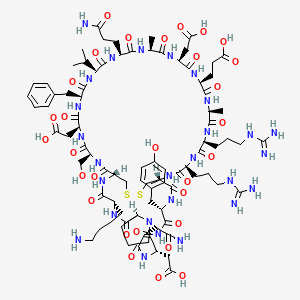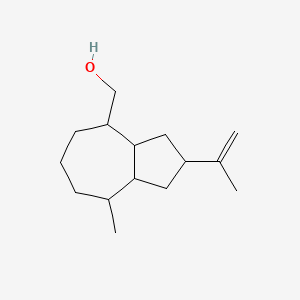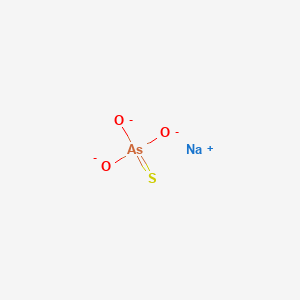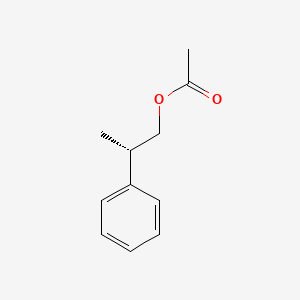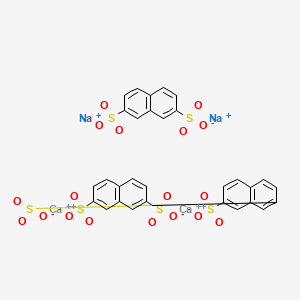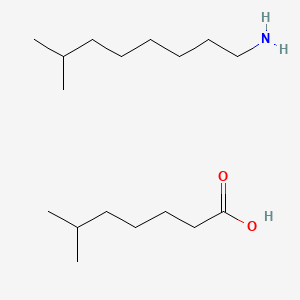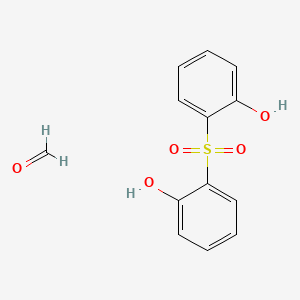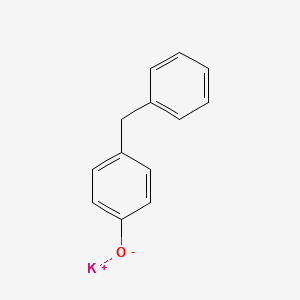
Potassium p-benzylphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium p-benzylphenolate is an organic compound with the molecular formula C13H11KO. It is a potassium salt of p-benzylphenol, where the potassium ion is bonded to the phenolate oxygen atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Potassium p-benzylphenolate can be synthesized through the reaction of p-benzylphenol with potassium hydroxide. The reaction typically involves dissolving p-benzylphenol in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where p-benzylphenol and potassium hydroxide are combined under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Potassium p-benzylphenolate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenolate ion can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzylphenol derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of benzylphenol.
科学的研究の応用
Potassium p-benzylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding phenolic compound interactions.
Medicine: Research into its potential therapeutic applications, including its antioxidant properties, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of potassium p-benzylphenolate involves its ability to act as a nucleophile due to the presence of the phenolate ion. The phenolate ion can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions and its applications in organic synthesis.
類似化合物との比較
Potassium phenolate: Similar in structure but lacks the benzyl group.
Sodium p-benzylphenolate: Similar but with sodium instead of potassium.
Potassium 2-benzylphenolate: Similar but with the benzyl group in a different position.
Uniqueness: Potassium p-benzylphenolate is unique due to the specific positioning of the benzyl group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
85712-11-4 |
|---|---|
分子式 |
C13H11KO |
分子量 |
222.32 g/mol |
IUPAC名 |
potassium;4-benzylphenolate |
InChI |
InChI=1S/C13H12O.K/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9,14H,10H2;/q;+1/p-1 |
InChIキー |
LVWLHNMRKLARRE-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


